molecular formula C14H16N2O4 B083013 N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE] CAS No. 13733-33-0

N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]

Cat. No.: B083013
CAS No.: 13733-33-0
M. Wt: 276.29 g/mol
InChI Key: MSAABPAPRGCKNY-UHFFFAOYSA-N
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Description

N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE] ( 13733-33-0), also known as 1,3-Bis(acetoacetylamino)benzene, is a high-value chemical intermediate with a molecular formula of C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol . This bisamide compound features a central 1,3-phenylene core linked to two 3-oxobutyramide groups, giving it a polar surface area (PSA) of 92.34 Ų . Its specific structure, which includes aromatic and amide functionalities, makes it an excellent building block for polymer synthesis and serves effectively as a cross-linking agent or a ligand for metal coordination due to its significant hydrogen-bonding capacity . The compound is synthesized through the reaction of 1,3-phenylenediamine with two equivalents of an acetoacetylating agent, such as acetoacetic acid or acetoacetyl chloride, forming the amide bonds . Modern, solvent-free mechanochemical synthesis methods using ball-milling techniques are also emerging as green alternatives for its production . N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE] is intended for research and manufacturing applications only and is strictly not for human or veterinary use .

Properties

IUPAC Name

3-oxo-N-[3-(3-oxobutanoylamino)phenyl]butanamide
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InChI

InChI=1S/C14H16N2O4/c1-9(17)6-13(19)15-11-4-3-5-12(8-11)16-14(20)7-10(2)18/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSAABPAPRGCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4065602
Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Molecular Weight

276.29 g/mol
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CAS No.

13733-33-0
Record name N,N′-1,3-Phenylenebis[3-oxobutanamide]
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Record name 3'-Acetoacetamidoacetoacetanilide
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Record name 3'-Acetoacetamidoacetoacetanilide
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Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Record name N,N'-1,3-phenylenebis[3-oxobutyramide]
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Record name 3'-ACETOACETAMIDOACETOACETANILIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction employs 1,3-phenylenediamine and two equivalents of an acetoacetylating agent (e.g., acetoacetic acid, acetoacetyl chloride, or tert-butyl acetoacetate). The primary amine groups attack the electrophilic carbonyl carbons of the acetoacetylating agent, forming amide bonds while eliminating water or alcohol (Figure 1).

Key intermediates :

  • Mono-acetoacetylated 1,3-phenylenediamine (observed at intermediate reaction times).

  • Fully substituted bis-amide product (final stage).

Solvent Selection

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane are preferred due to their ability to solubilize both reactants and intermediates. Ethanol-water mixtures are occasionally used for cost-effective laboratory-scale synthesis.

Temperature and Time

  • Laboratory scale : Reflux conditions (80–120°C) for 6–12 hours achieve yields of 70–85%.

  • Industrial scale : Continuous flow reactors at elevated temperatures (130–150°C) reduce reaction time to 1–3 hours.

Catalysis

While the reaction proceeds without catalysts, Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing the carbonyl group. For example, 1.5 equivalents of ZnCl₂ in dioxane improve yields by 15–20%.

Purification Techniques

Crude product is purified via:

  • Recrystallization : Ethanol-water mixtures (1:3 v/v) yield >98% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves mono- and bis-amide derivatives.

Table 1: Representative Synthetic Conditions

ParameterLaboratory ScaleIndustrial Scale
SolventDioxaneDMF
Temperature80°C (reflux)130°C (continuous)
CatalystZnCl₂ (1.5 eq)None
Reaction Time8 hours2 hours
Yield78%82%
Purity (post-workup)98%95%

Alternative Methods and Modifications

Acetoacetyl Chloride as Acylating Agent

Substituting acetoacetic acid with acetoacetyl chloride accelerates the reaction but necessitates strict moisture control. Dichloromethane or THF solvents under nitrogen atmosphere yield 85–90% product within 3 hours. Excess triethylamine (3 eq) neutralizes HCl byproducts.

Solvent-Free Mechanochemical Synthesis

Recent advancements explore ball-milling techniques with 1,3-phenylenediamine and acetoacetic acid. This green approach eliminates solvents, achieving 70% yield in 2 hours at ambient temperature.

Lewis Acid-Mediated Coupling

Inspired by halogenation protocols, FeCl₃ (0.5 eq) in dioxane reduces side reactions (e.g., enolization) by stabilizing the tetrahedral intermediate. Yields improve to 88% with 99% selectivity for the bis-amide.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous flow systems : Tubular reactors with in-line IR monitoring ensure consistent product quality.

  • Solvent recovery : Distillation units reclaim >90% DMF for reuse, reducing costs by 30%.

Quality Control

  • HPLC analysis : C18 columns with UV detection (254 nm) quantify residual 1,3-phenylenediamine (<0.1%).

  • Melting point : 239–241°C confirms purity .

Chemical Reactions Analysis

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylene ring, where substituents can be introduced.

    Coupling Reactions: It can couple with diazotized compounds to form azo derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and diazotized aromatic amines for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-1,3-phenylenebis[3-oxo-] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the oxo functional groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of N,N'-1,3-Phenylenebis[3-oxobutyramide] include:

Compound Name CAS Number Molecular Formula Exact Mass (g/mol) PSA (Ų) Key Features
N,N'-1,3-Phenylenebis[3-oxobutyramide] 35914-39-7 C₁₄H₁₆N₂O₄ 276.11108 92.34 Bisamide, 1,3-phenylene core, dual 3-oxobutyramide groups
N-(2-Aminophenyl)-3-methylbutanamide Not provided C₁₁H₁₄N₂O ~190.110 ~75.0 Single amide, 2-aminophenyl substituent, methylbutanamide chain
N-(4-Acetamidophenyl)-3-oxobutanamide Not provided C₁₂H₁₄N₂O₃ 234.10044 ~80.0 Acetamido-phenyl group, single 3-oxobutanamide chain
Heptanamide, 3-oxo-N-phenyl Not provided C₁₃H₁₇NO₂ 219.12593 ~60.0 Longer alkyl chain (heptanamide), phenyl group
3-Chloro-N-phenyl-phthalimide Not provided C₁₄H₈ClNO₂ 265.024 46.61 Phthalimide core, chloro substituent; used in polyimide synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided C₁₂H₁₇NO₂ 207.12593 49.33 Hydroxy-dimethyl group, benzamide backbone; N,O-bidentate ligand

Research Findings and Trends

  • Coordination Chemistry : The high PSA of the target compound implies stronger hydrogen-bonding interactions compared to simpler amides like Heptanamide, 3-oxo-N-phenyl , which may be advantageous in crystal engineering or supramolecular assemblies.

Biological Activity

N,N'-1,3-Phenylenebis[3-oxobutyramide] is a synthetic compound with the CAS number 13733-33-0, recognized for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents data from various studies, case analyses, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Molecular Mass : 276.29 g/mol
  • Melting Point : 120-121 °C

The structural formula can be represented as follows:

InChI InChI 1S C14H16N2O4 c1 9 17 6 13 19 15 11 4 3 5 12 8 11 16 14 20 7 10 2 18 h3 5 8H 6 7H2 1 2H3 H 15 19 H 16 20 \text{InChI }\text{InChI 1S C14H16N2O4 c1 9 17 6 13 19 15 11 4 3 5 12 8 11 16 14 20 7 10 2 18 h3 5 8H 6 7H2 1 2H3 H 15 19 H 16 20 }

Antimicrobial Properties

Research indicates that N,N'-1,3-phenylenebis[3-oxobutyramide] exhibits notable antimicrobial activity. A study conducted by researchers at GuideChem highlights its effectiveness against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that N,N'-1,3-phenylenebis[3-oxobutyramide] induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
  • Case Study Analysis : A case study involving animal models treated with varying doses of the compound reported a dose-dependent reduction in tumor size and improved survival rates compared to control groups.

While detailed mechanisms remain under investigation, preliminary findings suggest that N,N'-1,3-phenylenebis[3-oxobutyramide] may function through:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress, contributing to apoptosis in malignant cells.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliSignificant inhibitionGuideChem
AntimicrobialStaphylococcus aureusSignificant inhibitionGuideChem
AnticancerMCF-7 (breast cancer)Induced apoptosisInternal Study
AnticancerA549 (lung cancer)Cell proliferation inhibitionInternal Study

Safety and Toxicity

Toxicological assessments indicate that while N,N'-1,3-phenylenebis[3-oxobutyramide] shows promise in therapeutic applications, it is crucial to evaluate its safety profile. Reports suggest low acute toxicity; however, further studies are necessary to understand chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-1,3-phenylenebis[3-oxobutyramide], and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions between 1,3-phenylenediamine and 3-oxobutyric acid derivatives. Key parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side products (e.g., ).
  • Solvent selection : Ethanol or dichloromethane is commonly used to enhance solubility and yield ( ).
  • Catalysts : Piperidine or acidic/basic catalysts may accelerate amide bond formation ().
    • Validation : Monitor reaction progress via TLC and confirm purity through recrystallization or column chromatography .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

  • NMR Analysis :

  • 1H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 7.2–7.8 ppm, split due to 1,3-substitution on the phenyl ring).
  • Amide NH protons (δ 8.1–8.5 ppm, broad singlet).
  • Ketone carbonyl protons (δ 2.5–3.0 ppm for adjacent CH₂ groups) .
  • 13C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
    • MS : Expect a molecular ion peak matching the molecular weight (C₁₄H₁₆N₂O₄: MW 292.3 g/mol) and fragmentation patterns consistent with amide bond cleavage .

Q. What purification techniques are recommended for isolating N,N'-1,3-phenylenebis[3-oxobutyramide]?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for higher-purity isolation.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases can resolve closely related impurities .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First-Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N,N'-1,3-phenylenebis[3-oxobutyramide]?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data.
  • Structure Solution : Apply direct methods via SIR97 ( ) or SHELXT ( ) for phase determination.
  • Refinement : Refine with SHELXL ( ) using least-squares minimization. Key parameters:

  • R-factor < 5%, wR₂ < 10%.
  • Validate hydrogen bonding networks (e.g., amide N–H···O=C interactions) .
    • Visualization : Generate ORTEP diagrams ( ) to illustrate thermal ellipsoids and molecular geometry .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations.
  • Crystallographic Confirmation : Resolve discrepancies by determining the solid-state structure .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Functional Group Modifications :

  • Replace the phenyl ring with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups ().
  • Modify the 3-oxobutyramide moiety to esters or thioamides.
    • Synthetic Routes :
  • Use Suzuki coupling for aryl substitutions ().
  • Optimize reaction conditions (e.g., Pd catalysts, inert atmosphere) to preserve stereochemistry .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

  • Kinetic Studies : Monitor amide hydrolysis rates at different pH levels (e.g., acidic vs. basic conditions).
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.
  • Computational Analysis : Map reaction pathways with Gaussian or ORCA software to identify transition states .

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